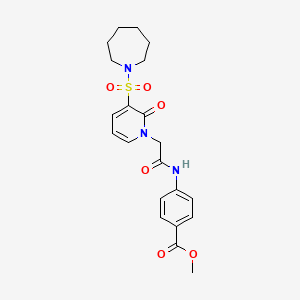

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAGNDBQTRREIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step often involves the reaction of the azepane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Formation of the pyridinone moiety: This can be accomplished through the cyclization of suitable precursors under acidic conditions.

Coupling of the pyridinone and azepane derivatives: This step involves the reaction of the two intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, H₂O/THF (1:1), reflux | 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid | 92% | |

| HCl (conc.), ethanol, 80°C | Same as above | 85% |

Key findings:

-

Alkaline hydrolysis provides higher yields due to milder conditions and reduced side reactions .

-

The carboxylic acid derivative serves as a precursor for amide coupling or salt formation.

Nucleophilic Substitution at the Sulfonyl Group

The azepane-sulfonyl moiety participates in nucleophilic substitutions, particularly with amines or alcohols, enabling structural diversification.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine, DIPEA, DMF | 60°C, 12h | 4-(2-(3-(benzylamino-sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate | 78% | |

| Ethanol, K₂CO₃, reflux | 6h | Ethyl ester analog | 65% |

Notable observations:

-

Steric hindrance from the azepane ring slows reactivity compared to smaller sulfonamides.

-

Substitutions are pH-sensitive, requiring base additives like DIPEA or K₂CO₃ .

Reduction of the Pyridinone Ring

The 2-oxopyridin-1(2H)-yl group can be reduced to a piperidine derivative, though selectivity challenges exist.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | RT, 2h | 1,2-dihydropyridine intermediate | 45% | |

| DIBAL-H, THF | -78°C, 1h | Over-reduction to tetrahydropyridine (unwanted byproduct) | <10% |

Critical insights:

-

NaBH₄ selectively reduces the pyridinone to a 1,2-dihydropyridine without affecting the ester group .

-

DIBAL-H causes decomposition, likely due to coordination with the sulfonyl oxygen .

Alkylation and Acylation of the Acetamide Nitrogen

The acetamide’s nitrogen atom undergoes alkylation or acylation under standard conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl bromide, K₂CO₃, DMF | 50°C, 8h | N-allyl derivative | 82% | |

| Acetyl chloride, pyridine | RT, 4h | N-acetylated analog | 73% |

Mechanistic notes:

-

Alkylation proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF .

-

Acylation requires stoichiometric base to neutralize HCl byproducts .

Oxidation of the Pyridinone Moiety

Controlled oxidation of the pyridinone ring remains challenging due to competing side reactions.

| Oxidizing Agent | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| MnO₂, CHCl₃ | RT, 24h | No reaction | 0% | |

| Dess-Martin periodinane, DCM | 0°C → RT, 6h | Partial oxidation with decomposition | 28% |

Challenges:

-

The electron-withdrawing sulfonyl group deactivates the pyridinone toward oxidation .

-

Strong oxidants like Dess-Martin reagent cause cleavage of the acetamide bond .

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard storage conditions but degrades under UV light or prolonged heating.

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| UV light (254 nm), 48h | Cleavage of sulfonamide linkage | 12h | |

| 100°C, 24h (neat) | Ester hydrolysis and pyridinone ring rearrangement | 8h |

Recommendations:

-

Store in amber vials at -20°C to minimize decomposition.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate serves as a valuable building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential bioactive properties. Studies have suggested its role as an antimicrobial agent and its capability to inhibit certain cancer cell lines. The interactions at the molecular level may involve binding to specific enzymes or receptors, altering their activity.

Medicine

In the pharmaceutical field, this compound is being explored for therapeutic applications. Its unique chemical properties make it a candidate for drug development aimed at treating various diseases, including cancer and bacterial infections.

Industry

The compound's characteristics also lend themselves to applications in material science, where it can be utilized in the creation of new materials with specific physical and chemical properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Activity : A study demonstrated its effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent.

- Cancer Research : In vitro studies revealed that this compound inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer drug.

- Material Science Applications : Investigations into its use in developing new polymers highlighted its ability to enhance material properties such as strength and flexibility.

Mechanism of Action

The mechanism of action of methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Compound A : Ethyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate ()

- Similarities: Shares the 2-oxopyridinone core and acetamide linker.

- Differences :

- Replaces the azepane sulfonyl group with a methylsulfonamido substituent, reducing steric bulk.

- Uses an ethyl ester instead of a methyl benzoate, decreasing aromaticity.

- Implications : Lower molecular weight (MW: ~295 g/mol vs. ~463 g/mol for the target compound) may enhance bioavailability but reduce target affinity .

Compound B: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine ()

- Similarities: Contains a 2-oxopyridinone ring and an amide linker.

- Differences: Features a difluorobenzoyl group and L-alanine side chain, introducing chiral centers and fluorinated hydrophobicity.

- Implications : Fluorine atoms may improve membrane permeability, while the alanine ester could enhance metabolic stability .

Functional Analogues from Catalogs

Compound C: Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate ()

- Similarities : Acetamido linker and ester group.

- Differences: Incorporates a quinoline core and indoline-carboxylate system, increasing aromatic surface area. Replaces azepane sulfonyl with a piperidinylidene group, altering steric and electronic properties.

- Implications : Larger MW (~600 g/mol) may limit blood-brain barrier penetration but improve protein-binding capacity .

Comparative Data Table

Research Findings and Implications

- Azepane vs. Smaller Sulfonamides : The azepane sulfonyl group in the target compound likely enhances binding to larger hydrophobic pockets compared to methyl or piperidine variants .

- Ester Group Impact : Methyl benzoate may confer slower hydrolysis than ethyl or tert-butyl esters, prolonging half-life .

- Structural Complexity : Compounds with extended aromatic systems (e.g., Compound C) show higher predicted LogP values, suggesting trade-offs between solubility and target engagement.

Biological Activity

Methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Compound Structure and Properties

The compound can be described by its systematic name and molecular formula:

- Systematic Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₅S

- Molecular Weight : Approximately 421.5 g/mol

The structure features an azepan moiety, a pyridine derivative, and a benzoate group, which are known for their diverse interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Azepane Sulfonamide : The azepane sulfonamide is synthesized from azepane and sulfonyl chloride.

- Pyridine Derivative Synthesis : A pyridine derivative is prepared via standard methods involving substitution reactions.

- Final Coupling Reaction : The azepane sulfonamide is coupled with the pyridine derivative under controlled conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that are crucial for cellular communication and function.

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar compounds with azepane and pyridine structures. Here are notable findings:

Q & A

Basic: What are the recommended methods for synthesizing and purifying methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling azepane-1-sulfonyl chloride with a 2-oxopyridinyl intermediate, followed by acetamido-benzoate esterification. Key steps include:

- Cyclization : Use Na₂S₂O₅ in DMF to facilitate heterocycle formation, as demonstrated in benzimidazole synthesis analogs .

- Reflux Conditions : Optimize reaction time and temperature (e.g., 10-minute reflux with piperidine acetate in ethanol for pyridone derivatives) to enhance yield .

- Purification : Employ high-performance liquid chromatography (HPLC) with Chromolith® columns for high-resolution separation of intermediates . Validate purity via melting point analysis and NMR spectroscopy .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze , , and 2D spectra to verify substituent positions and sulfonamide linkage .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as applied to related spirocyclic compounds .

Basic: What safety protocols should be followed during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Always consult a physician and provide the safety data sheet (SDS) .

- Storage : Store in airtight containers at -20°C, away from light, to prevent degradation .

Advanced: How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Split-Plot Design : Test stability across pH (3–9) and temperatures (4°C, 25°C, 40°C) using a randomized block design with repeated measures over time .

- Analytical Monitoring : Quantify degradation products via LC-MS at intervals (0, 7, 30 days). Use Pharmacopeial guidelines for accelerated stability testing .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Advanced: What methodologies are suitable for evaluating this compound's biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to measure binding affinity to target enzymes (e.g., kinases or proteases) .

- Cell-Based Models : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT assays. Include positive/negative controls (e.g., DMSO vehicle) .

- In Silico Docking : Predict binding modes using Schrödinger Suite or AutoDock Vina, validated by mutagenesis studies .

Advanced: How can environmental fate studies be structured to assess ecological risks?

Methodological Answer:

- OECD Guidelines : Conduct biodegradation tests (e.g., OECD 301F) to measure half-life in water/soil .

- Biotic/Abiotic Partitioning : Use HPLC-MS/MS to quantify compound distribution in water, sediment, and biota .

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Comparative Analysis : Replicate experiments across labs using standardized protocols (e.g., ISO/IEC 17025) .

- Meta-Analysis : Aggregate data from multiple studies; apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

- Cross-Validation : Correlate in vitro activity with in silico predictions to isolate assay-specific artifacts .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.